N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Overview
Description
“N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide” is a complex organic compound . It has been mentioned in the context of being an impurity in Ranitidine .
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Scientific Research Applications
Synthesis and Material Properties
- The compound has been used in the synthesis of highly water-soluble and fluorescent materials. For instance, a variant of this compound was synthesized to create a water-soluble perylene bisimide, which showed strong fluorescence and good solubility in water and other polar solvents (Boobalan, Imran, & Nagarajan, 2012).
- Another research explored its use in the synthesis of a novel water-soluble perylene bisimide, characterized by high fluorescence and unique self-assembly into ball-like structures, differing from the expected nanowire or nanobelt formations of similar compounds (Boobalan, Imran, & Nagarajan, 2011).
Pharmacological Applications
- A study on cholinergic properties highlighted the synthesis of N-aryl analogs of this compound. These analogs were evaluated for their potential in alleviating the cholinergic deficit characteristic of Alzheimer's disease. The compounds showed promise in inhibiting acetylcholinesterase activity and binding to cholinergic receptors (Valli, Tang, Kosh, Chapman, & Sowell, 1992).
- Another application was seen in the synthesis of N-substituted oxadiazole derivatives incorporating this compound. These derivatives demonstrated potential anti-bacterial properties against various strains and moderate inhibition of α-chymotrypsin enzyme, with certain derivatives exhibiting remarkable antibacterial activity compared to standard drugs (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Spectrophotometric Applications
- In spectrophotometry, the compound was used to form an ion-pair association complex with [AuBr4], allowing for the microdetermination of gold. This showcased its potential utility in analytical chemistry for metal detection (Jasim & Al-Hamdany, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18/h3-4H,5-9H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYRWZJFERNHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide | |
CAS RN |
117846-02-3 | |
Record name | N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117846023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(((5-((DIMETHYLAMINO)METHYL)FURAN-2-YL)METHYL)SULFANYL)ETHYL)-2-NITROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUN945A63D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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